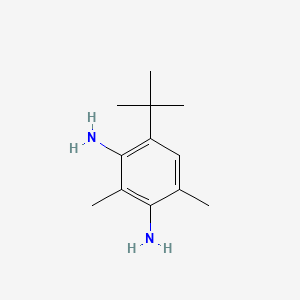![molecular formula C16H16N2O6 B12732248 (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile CAS No. 84509-14-8](/img/structure/B12732248.png)
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[321]octan-5-yl)benzonitrile is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the bicyclic structure, followed by the introduction of the benzonitrile group and the (E)-but-2-enedioic acid moiety. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used to study the effects of specific functional groups on biological activity. Its bicyclic structure might interact with biological molecules in unique ways, making it a useful tool for biochemical research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure might allow it to interact with biological targets in ways that other compounds cannot.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile likely involves interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-2-enedioic acid derivatives: These compounds share the (E)-but-2-enedioic acid moiety but differ in other functional groups.
Benzonitrile derivatives: These compounds share the benzonitrile group but have different substituents on the aromatic ring.
Bicyclic compounds: These compounds share the bicyclic structure but differ in the specific arrangement of atoms.
Uniqueness
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile is unique due to its combination of these three structural elements. This unique combination gives it properties that are not found in other compounds, making it a valuable tool for research and industrial applications.
Eigenschaften
CAS-Nummer |
84509-14-8 |
|---|---|
Molekularformel |
C16H16N2O6 |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile |
InChI |
InChI=1S/C12H12N2O2.C4H4O4/c13-5-9-1-3-10(4-2-9)12-8-14-6-11(16-12)7-15-12;5-3(6)1-2-4(7)8/h1-4,11,14H,6-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
GWAJBNNARCOFOX-WLHGVMLRSA-N |
Isomerische SMILES |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C#N.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C#N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















